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Compound of Interest

4-Bromo-8-
Compound Name:
(trifluoromethyl)quinoline

cat. No.: B1287379

Technical Guide: 4-Bromo-8-
(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical
and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline. Due to the specificity
of this compound, some data points are extrapolated from closely related analogs and
established analytical techniques for similar chemical structures.

Core Physical and Chemical Properties

Quantitative data for 4-Bromo-8-(trifluoromethyl)quinoline and a closely related analog are
summarized below for comparative analysis.

Table 1: Physical and Chemical Properties
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4-Bromo-2,8-
4-Bromo-8- L S
Property . L bis(trifluoromethyl)quinoli
(trifluoromethyl)quinoline
ne (Analog)
CAS Number 260973-10-2[1] 35853-45-3[2]
Molecular Formula C10HsBrFsN[3] C11H4BrFeN[2]
Molecular Weight 276.05 g/mol 344.05 g/mol [2]
Off-white to yellow crystalline Off-white to yellow crystalline
Appearance .
powder (Predicted) powder[2]
Melting Point Data not available 60 °C[2]
Boiling Point Data not available 281.6 °C at 760 mmHg|[2]
Predicted to be soluble in
common organic solvents like
Solubility ethanol, dichloromethane, and Data not available
DMSO; limited solubility in
water.[4]
pKa Data not available Data not available

XlogP (Predicted)

3.2[3]

4.72]

Table 2: Spectroscopic Data Summary (Predicted)
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Predicted Data for 4-Bromo-8-

Technique . o

(trifluoromethyl)quinoline

Aromatic protons expected in the range of 7.0-
1H NMR

9.0 ppm.

Aromatic carbons and the CFs carbon signal
13C NMR

(quartet) are expected.

A singlet for the CFs group is anticipated. The
19F NMR chemical shift will be characteristic of a

trifluoromethyl group on a quinoline ring.[5][6]

Molecular ion peak [M]* at m/z = 275 and 277
Mass Spectrometry (due to bromine isotopes), and [M+H]* at m/z =

276 and 278.

Characteristic peaks for C-H, C=C, C=N, C-F,

Infrared (IR
(R) and C-Br bonds are expected.

Synthesis and Reactivity

The synthesis of 4-Bromo-8-(trifluoromethyl)quinoline can be approached through the
bromination of 8-(trifluoromethyl)quinoline. The presence of the bromine atom at the 4-position
makes it a versatile intermediate for further functionalization via cross-coupling reactions.

General Synthesis Workflow
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General Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline

. - Brominating Agent
8-(Trifluoromethyl)quinoline (e.9., NBS, Br2)

Bromination Reaction

rude Product

Purification
(Crystallization/Chromatography)

Purified Product

4-Bromo-8-(trifluoromethyl)quinoline

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 4-Bromo-8-(trifluoromethyl)quinoline.

Key Reactivity Pathways

4-Bromo-8-(trifluoromethyl)quinoline is an excellent substrate for palladium-catalyzed cross-
coupling reactions, allowing for the introduction of various substituents at the 4-position.

This reaction is used to form carbon-carbon bonds.
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Suzuki-Miyaura Coupling of 4-Bromo-8-(trifluoromethyl)quinoline

Aryl/Alkenyl Boronic Acid

4-Bromo-8-(trifluoromethyl)quinoline or Ester

Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., K2COs)
Solvent (e.g., Dioxane/Water)

4-Aryl/Alkenyl-8-(trifluoromethyl)quinoline

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling for C-C bond formation.[7][8][9][10][11]

This reaction is employed for the formation of carbon-nitrogen bonds.
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Buchwald-Hartwig Amination of 4-Bromo-8-(trifluoromethyl)quinoline

4-Bromo-8-(trifluoromethyl)quinoline Primary or Secondary Amine

Pd Catalyst (e.g., Pdz(dba)s)
Ligand (e.g., XPhos)
Base (e.g., NaOtBu)

Solvent (e.g., Toluene)

4-Amino-8-(trifluoromethyl)quinoline Derivative

Click to download full resolution via product page
Caption: Buchwald-Hartwig amination for C-N bond formation.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized
protocols that can be adapted for 4-Bromo-8-(trifluoromethyl)quinoline.

Melting Point Determination

Objective: To determine the melting point range of a solid sample, which is an indicator of
purity.

Apparatus:
* Melting point apparatus (e.g., Mel-Temp)
o Capillary tubes (sealed at one end)

¢ Spatula
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e Mortar and pestle (if sample is not a fine powder)
Procedure:

o Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline
sample into a fine powder using a mortar and pestle.

o Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample.
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The
sample height should be 2-3 mm.

e Measurement:
o Place the loaded capillary tube into the heating block of the melting point apparatus.

o If the approximate melting point is unknown, perform a rapid heating to get a rough
estimate.

o For an accurate measurement, heat rapidly to about 20 °C below the estimated melting
point, then reduce the heating rate to 1-2 °C per minute.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes a clear liquid (T2). The melting point is reported as the
range T1 - T2.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.
Apparatus:

* NMR spectrometer (e.g., 400 MHz or higher)

 NMR tubes

o Deuterated solvent (e.g., CDClz, DMSO-de)

o Pipettes
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Procedure:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

e H NMR Spectroscopy:
o Acquire a standard one-dimensional *H NMR spectrum.
o Integrate the signals to determine the relative number of protons.

o Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to
assign protons to their positions in the molecule.

e 13C NMR Spectroscopy:

o Acquire a proton-decoupled 3C NMR spectrum. This will show a single peak for each
unique carbon atom.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to
differentiate between CH, CHz, and CHs groups.

e 19F NMR Spectroscopy:

o Acquire a ®F NMR spectrum. Due to the high sensitivity and large chemical shift range of
19F, this is a powerful technique for fluorinated compounds.[19][20][21][22]

o Asingle peak is expected for the CFs group. The chemical shift provides information about
its electronic environment.

Suzuki-Miyaura Coupling (General Protocol)

Objective: To synthesize a 4-aryl-8-(trifluoromethyl)quinoline derivative.
Materials:
e 4-Bromo-8-(trifluoromethyl)quinoline (1 equivalent)

 Arylboronic acid (1.2 equivalents)
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o Palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%)

e Base (e.g., K2COs3, 2 equivalents)

o Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
e Schlenk flask or similar reaction vessel

» Magnetic stirrer and heating source

Procedure:

e Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add
4-Bromo-8-(trifluoromethyl)quinoline, the arylboronic acid, the palladium catalyst, and the
base.

e Solvent Addition: Add the degassed solvent mixture via syringe.
o Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Once the starting material is consumed, cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
[11]

Potential Biological Activity

Preliminary research suggests that 4-Bromo-8-(trifluoromethyl)quinoline may possess
antimicrobial and anticancer properties.[23] The trifluoromethyl group can enhance metabolic
stability and cell permeability, while the quinoline core is a known pharmacophore in many
bioactive molecules. The bromo-substituent provides a handle for further chemical modification
to optimize biological activity. Further studies are required to elucidate the specific mechanisms
of action and any associated signaling pathways.[24][25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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